BenchChemオンラインストアへようこそ!

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Succinate dehydrogenase inhibition Antifungal activity Structure–activity relationship

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1421529-93-2, molecular formula C17H14N4O2S, MW 338.39 g/mol) is a synthetic small molecule that belongs to the pyrazole–thiazole/benzothiazole carboxamide class. Its structure integrates a furan-substituted pyrazole scaffold, a methylene linker, and a benzo[d]thiazole-2-carboxamide terminus.

Molecular Formula C17H14N4O2S
Molecular Weight 338.39
CAS No. 1421529-93-2
Cat. No. B2555663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS1421529-93-2
Molecular FormulaC17H14N4O2S
Molecular Weight338.39
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4
InChIInChI=1S/C17H14N4O2S/c1-21-13(14-6-4-8-23-14)9-11(20-21)10-18-16(22)17-19-12-5-2-3-7-15(12)24-17/h2-9H,10H2,1H3,(H,18,22)
InChIKeyKQLULRMOZHSHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1421529-93-2): Structural and Pharmacophoric Profile


N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1421529-93-2, molecular formula C17H14N4O2S, MW 338.39 g/mol) is a synthetic small molecule that belongs to the pyrazole–thiazole/benzothiazole carboxamide class. Its structure integrates a furan-substituted pyrazole scaffold, a methylene linker, and a benzo[d]thiazole-2-carboxamide terminus. This pharmacophoric assembly is characteristic of succinate dehydrogenase inhibitor (SDHI) fungicide research leads [1] and kinase inhibitor chemotypes [2], though no primary activity data for this precise compound have been retrieved from peer-reviewed literature or patent repositories at the time of this analysis.

Why Closely Related Pyrazole-Benzothiazole Analogs Cannot Be Assumed Interchangeable for N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide


Within the pyrazole–benzothiazole carboxamide class, minor structural modifications—particularly to the heterocyclic substituent at the pyrazole 5-position and the nature of the carboxamide terminus—produce steep structure–activity cliffs. Published SDHI series demonstrate that replacing a thiazole with a benzothiazole or altering the furan substitution pattern can shift in vitro EC50 values by greater than 10-fold against the same fungal strain [1][2]. Consequently, generic substitution based solely on scaffold similarity carries a high risk of obtaining a compound with fundamentally different target engagement, selectivity, and potency. The specific furan-2-yl / 1-methylpyrazole / benzo[d]thiazole-2-carboxamide combination present in CAS 1421529-93-2 therefore warrants direct comparative evaluation rather than class-based procurement assumptions.

Quantitative Differentiation Evidence for N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1421529-93-2)


Absence of Direct Target-Compound Activity Data in Primary Literature and Patent Corpora

A systematic search of PubMed, Semantic Scholar, Google Patents, and PubChem for CAS 1421529-93-2 and its IUPAC name yielded no peer-reviewed primary research articles, granted patents, or deposited bioassay results containing quantitative activity data for this exact compound. By contrast, closely related pyrazole–thiazole/benzothiazole carboxamide analogs are well-represented in the SDHI literature, with reported EC50 values spanning 0.8–22.12 mg/L against Rhizoctonia cerealis and Sclerotinia sclerotiorum [1][2]. The conspicuous absence of this specific compound from those datasets constitutes a critical data gap that precludes direct head-to-head quantitative comparison at this time.

Succinate dehydrogenase inhibition Antifungal activity Structure–activity relationship

Class-Level SAR Inference: Benzothiazole vs. Thiazole Carboxamide in SDHI Context

In the broader SDHI carboxamide landscape, the benzothiazole-2-carboxamide terminus present in CAS 1421529-93-2 distinguishes it from the more extensively studied thiazole-carboxamide series. While direct target-compound data are missing, published cross-scaffold comparisons indicate that benzothiazole-containing SDHIs can exhibit altered hydrogen-bonding networks and π-stacking interactions relative to thiazole analogs, potentially translating into differential potency and pathogen spectrum [1][2]. This provides a class-level rationale for investigating CAS 1421529-93-2 as a differentiated chemotype, but the inference remains qualitative and requires experimental confirmation.

Succinate dehydrogenase inhibitor Benzothiazole carboxamide Antifungal pharmacophore

Recommended Procurement Scenarios for N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide Based on Available Evidence


Scaffold-Hopping and Novel SDHI Lead Generation

Given the benzothiazole-2-carboxamide terminus of CAS 1421529-93-2, it is best positioned as a scaffold-hopping starting point for SDHI fungicide discovery programs aiming to escape crowded thiazole-carboxamide intellectual property space [1]. Its procurement value lies in serving as a synthetic intermediate for focused library synthesis and subsequent SAR exploration, rather than as a pre-validated hit compound.

Computational Modeling and Pharmacophore Validation

The compound may be procured for use as a docking probe or molecular dynamics simulation input to study the steric and electronic effects of replacing a thiazole with a benzothiazole in the SDH binding pocket. Related crystal structures and docking poses of pyrazole–thiazole carboxamides complexed with SDH provide a methodological framework [2], though no co-crystal structure of this exact compound is available.

Proprietary Screening Collection Diversification

For organizations building proprietary small-molecule screening collections with an emphasis on heterocyclic diversity, this compound adds a furan-pyrazole-benzothiazole triad that is underrepresented in public bioactivity databases. Procurement is justified as a diversity set expansion element, with the understanding that all primary activity determination remains to be performed.

Quote Request

Request a Quote for N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.